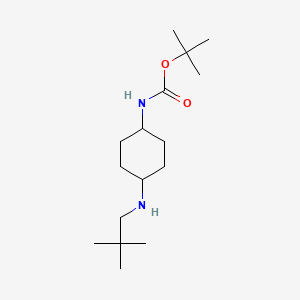

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate” is a chemical compound. It’s related to “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” which has a CAS Number of 473923-79-4 . The compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of related compounds like “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” is represented by the InChI Code: 1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16)/t10-,11- .Physical And Chemical Properties Analysis

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has a molecular weight of 238.33 and a melting point of 100-102°C . It is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Medicinal Chemistry

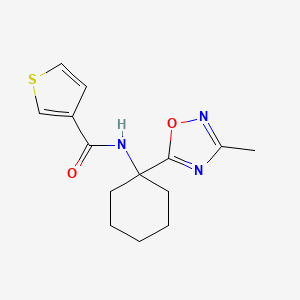

"tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate" plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides and nucleotides, which are fundamental components of genetic material. For instance, Ober et al. (2004) highlighted its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in constructing molecules with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004). Similarly, Campbell et al. (2009) described an efficient enantioselective synthesis pathway for a series of potent CCR2 antagonists, underscoring its versatility in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Organic Synthesis and Chemical Transformations

The compound serves as a versatile building block in organic synthesis, facilitating a range of chemical transformations. Guinchard et al. (2005) explored its derivatives as N-(Boc) nitrone equivalents, showcasing their potential as intermediates in synthesizing N-(Boc)hydroxylamines, which are valuable in organic synthesis (Guinchard, Vallée, & Denis, 2005). This illustrates the compound's role in expanding the toolkit available for organic chemists to engineer complex molecules.

Material Science and Sensory Applications

In materials science, derivatives of "tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate" contribute to the development of new materials with unique properties. For example, Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives with tert-butyl moieties, which formed organogels capable of strong blue light emission and acted as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015). This research demonstrates the compound's potential in creating materials for environmental monitoring and chemical sensing.

Safety and Hazards

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has several hazard statements including H302, H312, H315, H317, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

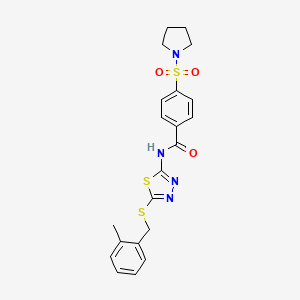

tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAAYUXDMFKXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)